Welcome to the BenchChem Online Store!
molecular formula C13H14N2 B8788547 5-(tert-Butyl)-1H-indole-3-carbonitrile

5-(tert-Butyl)-1H-indole-3-carbonitrile

Cat. No. B8788547
M. Wt: 198.26 g/mol
InChI Key: QGEFHZMSSCENSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05994378

Procedure details

Chlorosulfonyl isocyanate (1 ml) was added dropwise to a suspension of 5-tert-butylindole (2.1 g) in acetonitrile (15 ml) over 10 minutes under ice-cooling. After being stirred for 1 hour at same temperature, a solution of N,N-dimethylformamide (1 ml) in acetonitrile (20 ml) was added to the mixture and then the mixture was stirred at 50° C. for 1 hour. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixture of ethyl acetate and n-hexane. The fractions containing the objective compound were combined and concentrated under reduced pressure to give 5-tert-butyl-3-cyanoindole (1.20 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=O)(=O)=O.[C:8]([C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2)([CH3:11])([CH3:10])[CH3:9].CN(C)C=O>C(#N)C>[C:8]([C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[C:15]2[C:6]#[N:5])([CH3:11])([CH3:9])[CH3:10]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C=CNC2=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 hour at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
eluted with a mixture of ethyl acetate and n-hexane
ADDITION
Type
ADDITION
Details
The fractions containing the objective compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C(=CNC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.